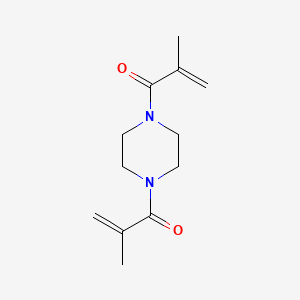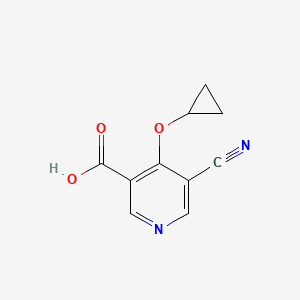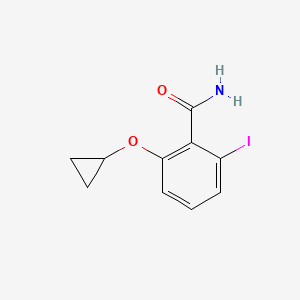
2-Cyclopropoxy-6-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-6-iodobenzamide is an organic compound with the molecular formula C10H10INO2 and a molecular weight of 303.10 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an iodine atom attached to a benzamide core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-iodobenzamide typically involves the reaction of 2-iodobenzamide with cyclopropyl alcohol under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the nucleophilic substitution of the iodine atom by the cyclopropoxy group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-6-iodobenzamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) under mild conditions.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxone® in CH3CN/H2O at 70°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate in DMF.
Major Products Formed
Oxidation: Corresponding carbonyl compounds or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropoxy-6-iodobenzamide has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-iodobenzamide involves its interaction with specific molecular targets. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzamide: A precursor in the synthesis of 2-Cyclopropoxy-6-iodobenzamide.
Cyclopropylamine: A related compound with a cyclopropyl group but different functional groups.
2-Cyclopropoxybenzoic acid: A structurally similar compound with a carboxylic acid group instead of an amide.
Uniqueness
This compound is unique due to the presence of both a cyclopropoxy group and an iodine atom on the benzamide core. This combination of functional groups allows for diverse chemical reactivity and applications in various fields of research and industry .
Properties
Molecular Formula |
C10H10INO2 |
|---|---|
Molecular Weight |
303.10 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-iodobenzamide |
InChI |
InChI=1S/C10H10INO2/c11-7-2-1-3-8(9(7)10(12)13)14-6-4-5-6/h1-3,6H,4-5H2,(H2,12,13) |
InChI Key |
VQVCZMQYEQQHRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)I)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


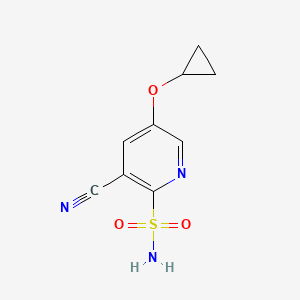
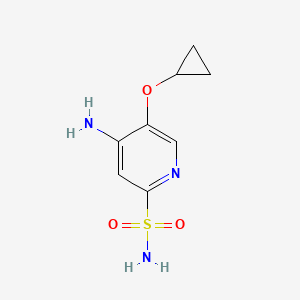
![6-iodo-9H-pyrido[2,3-b]indole](/img/structure/B14805672.png)
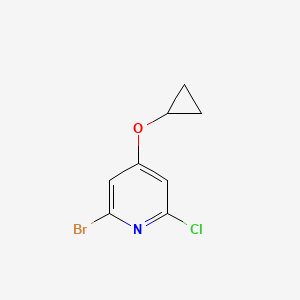
![2-(2-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14805689.png)
![2-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B14805696.png)
![(4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl 4-(trifluoromethyl)benzenesulfonate](/img/structure/B14805698.png)
![3-chloro-2-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14805705.png)
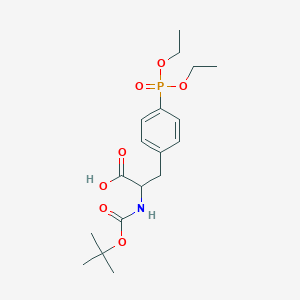
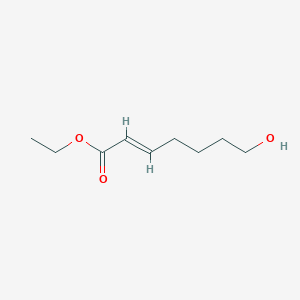
![4[4[6-Acryloxyhex-1-yl]oxyphenyl]carboxybenzonitrile](/img/structure/B14805716.png)
![ethyl (2E)-4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-4-oxobut-2-enoate](/img/structure/B14805719.png)
